1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea
Description
Properties
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O2S/c1-21-12(13-6-7-14(16)22-13)9-19-15(20)18-8-10-2-4-11(17)5-3-10/h2-7,12H,8-9H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIQWSJJXFAEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that this compound may interact with various biological targets, primarily through modulation of specific receptor pathways. Some key mechanisms include:
- GPR6 Modulation : The compound acts as a modulator for GPR6 receptors, which are implicated in several neurological processes. GPR6 modulation is linked to potential therapeutic effects in conditions such as Parkinson's disease and other neurodegenerative disorders .
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Biological Activity Summary
| Activity Type | Target/Effect | Reference |
|---|---|---|
| GPR6 Modulation | Neurological disorders | |
| Cytotoxicity | Cancer cell lines (e.g., MCF-7) | |
| Apoptosis Induction | Cell cycle arrest |
Case Study 1: GPR6 Modulation
A study conducted on the effects of this compound on GPR6 revealed significant modulation of receptor activity. In vitro assays demonstrated enhanced receptor signaling, suggesting potential applications in treating neurodegenerative diseases. The study highlighted the importance of further investigations into the structure-activity relationship (SAR) to optimize efficacy and selectivity.
Case Study 2: Anticancer Properties
In a recent investigation into the anticancer properties of this compound, researchers assessed its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent cytotoxicity. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.
Research Findings
Recent literature emphasizes the need for further exploration of this compound's pharmacokinetics and long-term effects. Studies focusing on its bioavailability and metabolic pathways are crucial for understanding its therapeutic potential. Additionally, ongoing research aims to elucidate its interactions with other molecular targets to expand its applicability in various therapeutic areas.
Comparison with Similar Compounds
Key Analogues :
- 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1, ): Substituents: Pyridinyl core with phenoxy and dimethoxyphenyl groups. Activity: Glucokinase activator . Comparison: Replacing the pyridine ring in Compound 1 with a thiophene in the target compound alters electronic properties (sulfur vs.
1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea (BP 3125, ):
- Substituents : Dual benzyl groups (4-fluorobenzyl and 4-isobutoxybenzyl) with a piperidinyl moiety.
- Comparison : Both compounds share the 4-fluorobenzyl group, but BP 3125’s isobutoxybenzyl and piperidine substituents suggest divergent solubility and target profiles compared to the target’s chlorothiophene-methoxyethyl chain .
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea ():
Data Tables
Table 1: Structural and Functional Comparison of Urea Derivatives
Research Findings and Implications
The target compound’s unique combination of chlorothiophene and 4-fluorobenzyl groups distinguishes it from pyridine- or triazole-based analogs. Key inferences include:
Electronic Effects: Thiophene’s electron-rich sulfur may enhance binding to metalloenzymes or receptors requiring π-donor interactions.
Synthetic Challenges : Thiophene functionalization may require regioselective halogenation, as seen in benzofuran derivatives () .
Further studies should explore crystallographic data (e.g., SHELXL refinements, ) to resolve conformational preferences and validate target engagement hypotheses .
Q & A
Basic: What are the standard synthetic protocols for preparing 1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea?
Methodological Answer:
Synthesis typically involves multi-step organic reactions:
SN2 alkylation : React 5-chlorothiophen-2-ylmethanol with a methoxyethyl halide to form the 2-(5-chlorothiophen-2-yl)-2-methoxyethyl intermediate.
Urea formation : Couple the intermediate with 4-fluorobenzyl isocyanate under anhydrous conditions (e.g., using DMF as a solvent and triethylamine as a base).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Key Validation : NMR (¹H/¹³C) confirms regioselectivity, while mass spectrometry (ESI-MS) verifies molecular weight .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies substituent integration (e.g., methoxy singlet at ~3.3 ppm, fluorobenzyl aromatic protons). ¹³C NMR confirms carbonyl (urea) at ~155-160 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion).
- HPLC-PDA : Assesses purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Basic: What functional groups in this compound are most likely to influence its biological activity?
Methodological Answer:
- 5-Chlorothiophene : Enhances lipophilicity and potential π-π stacking with aromatic residues in target proteins .
- 4-Fluorobenzyl : Fluorine’s electronegativity may modulate binding affinity via polar interactions or steric effects .
- Urea backbone : Acts as a hydrogen-bond donor/acceptor, critical for enzyme inhibition (e.g., kinase targets) .
Advanced: How can researchers optimize reaction yields when intermediates are unstable?
Methodological Answer:
- Low-temperature conditions : Perform alkylation steps at 0–5°C to minimize degradation .
- In situ protection : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl intermediates to prevent side reactions .
- Catalytic additives : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate SN2 reactivity .
Advanced: How to resolve contradictory data in biological activity assays (e.g., varying IC₅₀ values)?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., replacing 5-chlorothiophene with furan) to isolate substituent effects .
- Assay standardization : Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity tests .
- Molecular docking : Compare binding modes across protein conformations (e.g., using AutoDock Vina) to explain potency variations .
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular Dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess urea backbone flexibility .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- Pharmacophore modeling : Align with known kinase inhibitors (e.g., EGFR) to prioritize targets .
Advanced: How to evaluate metabolic stability in preclinical studies?
Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- Plasma stability tests : Monitor degradation in plasma (37°C, 1–24 hrs) to guide prodrug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
